Cas no 99433-26-8 (Ethanone,1-[4-(3-methylphenoxy)phenyl]-)

Ethanone,1-[4-(3-methylphenoxy)phenyl]- structure
99433-26-8 structure
Product Name:Ethanone,1-[4-(3-methylphenoxy)phenyl]-
CAS No:99433-26-8
MF:C15H14O2
MW:226.270464420319
CID:797123
PubChem ID:13531976
Update Time:2025-04-19

Ethanone,1-[4-(3-methylphenoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(3-methylphenoxy)phenyl]-
    • 1-(4-M-tolyloxy-phenyl)-ethanone
    • 1-[4-(3-Methylphenoxy)phenyl]ethanone
    • SCHEMBL13228859
    • DTXSID90543133
    • 1-[4-(3-Methylphenoxy)phenyl]ethan-1-one
    • AKOS000219863
    • 99433-26-8
    • MDL: MFCD06657001
    • Inchi: 1S/C15H14O2/c1-11-4-3-5-15(10-11)17-14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
    • InChI Key: QLQGGSGHWFRGFK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(C)=O)=CC=1)C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 226.099379685g/mol
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26.3Ų
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